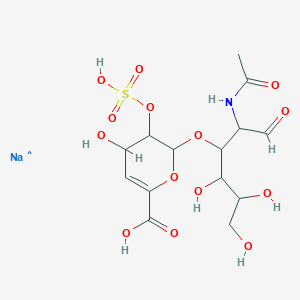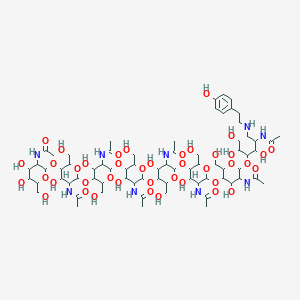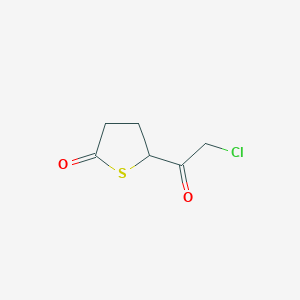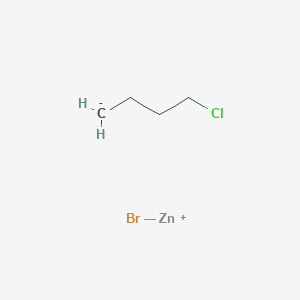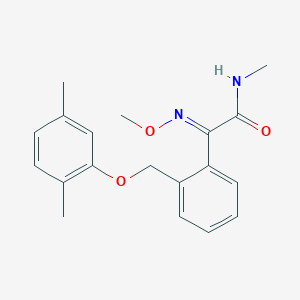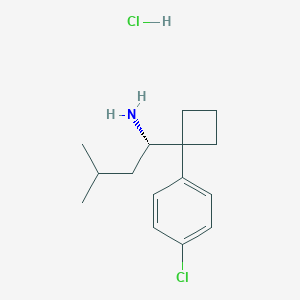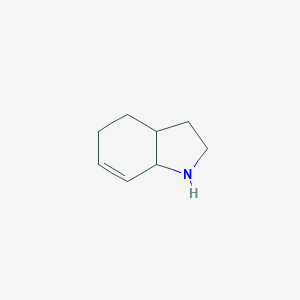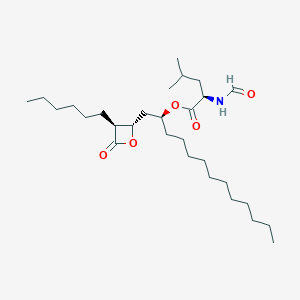
Leucine orlistat, (-)-
Vue d'ensemble
Description
Paroxetine hydrochloride hemihydrate is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under various brand names, including Paxil and Seroxat. This compound is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .
Applications De Recherche Scientifique
Paroxetine hydrochloride hemihydrate has a wide range of scientific research applications:
Biology: The compound is used to study its effects on neural stem cells and the expression of various proteins in rat primary hippocampal neurons
Medicine: It is extensively used in the treatment of various psychiatric disorders, including depression and anxiety
Industry: The compound is formulated into various pharmaceutical products for oral administration.
Mécanisme D'action
Paroxetine hydrochloride hemihydrate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound is highly selective for serotonin and has minimal effects on other neurotransmitters .
Orientations Futures
Leucine, a branched amino acid, has anti-obesity effects on glucose tolerance, lipid metabolism, and insulin sensitivity . Leucine also modulates mitochondrial dysfunction, representing a new strategy to target aging, neurodegenerative disease, obesity, diabetes, and cardiovascular disease . More research is needed to fully elucidate the relationship between leucine and lipid metabolism .
Analyse Biochimique
Biochemical Properties
It is known that Orlistat, a lipase inhibitor, is used for weight control . It’s plausible that “Leucine Orlistat, (-)” may interact with enzymes, proteins, and other biomolecules in a similar manner, influencing their function and the overall biochemical reaction.
Cellular Effects
“Leucine Orlistat, (-)” may have significant effects on various types of cells and cellular processes. For instance, Orlistat has been shown to mitigate antipsychotic-induced weight gain and abnormal glycolipid metabolism . Therefore, “Leucine Orlistat, (-)” might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Orlistat has been shown to be well precise, accurate, sensitive, and stability indicating . It’s possible that “Leucine Orlistat, (-)” may exhibit similar stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given the known effects of Orlistat on lipid metabolism , it’s plausible that “Leucine Orlistat, (-)” may interact with similar enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine hydrochloride hemihydrate typically involves the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This is followed by enantiomeric resolution through esterification with menthol . The process includes several steps, such as defluorination and reduction with lithium aluminum hydride (LiAlH4), leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for paroxetine hydrochloride hemihydrate involve the crystallization of paroxetine hydrochloride from organic solvents. The process is optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Paroxetine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions, such as those involving LiAlH4, are used in its synthesis.
Substitution: Substitution reactions, particularly involving fluorine, are common during its synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and hydrochloric acid (HCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Metal alkoxides and Grignard reagents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, such as (3S,4R)-3-[(6-chloro-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications in treating psychiatric disorders.
Citalopram: An SSRI used for depression and anxiety.
Uniqueness
Paroxetine hydrochloride hemihydrate is unique due to its high potency and selectivity for serotonin reuptake inhibition . It is also known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-NFGXINMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146801 | |
| Record name | Leucine orlistat, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104872-28-8 | |
| Record name | Leucine orlistat, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine orlistat, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE ORLISTAT, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



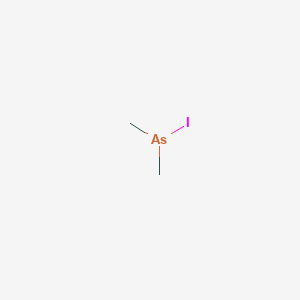
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)

